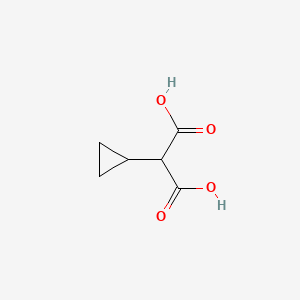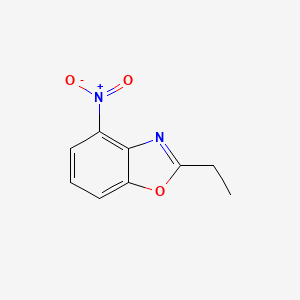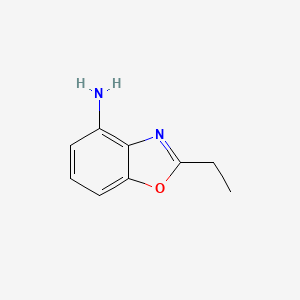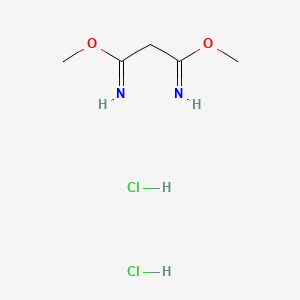
Dimethyl malonimidate dihydrochloride
概要
説明
Dimethyl malonimidate dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl malonimidate dihydrochloride can be synthesized through the reaction of malononitrile with dimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolving malononitrile in a suitable solvent such as ethanol.
- Adding dimethylamine to the solution.
- Introducing hydrochloric acid to the mixture to facilitate the formation of this compound.
- The reaction mixture is then heated to a specific temperature (usually around 45°C) and stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix malononitrile, dimethylamine, and hydrochloric acid.
- Controlling the reaction temperature and pressure to optimize yield.
- Purifying the final product through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: Dimethyl malonimidate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form malonic acid derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Such as acids or bases, can be used to facilitate condensation reactions.
Major Products Formed:
Substituted Malonimidates: Formed through substitution reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Condensation Products: Formed through condensation reactions.
科学的研究の応用
Dimethyl malonimidate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral bis(oxazoline) ligands and other complex molecules.
Biology: Employed in the preparation of intramolecularly cross-linked proteins such as urokinase.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of dimethyl malonimidate dihydrochloride involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include:
Protein Cross-Linking: this compound can react with amino groups in proteins, leading to the formation of stable cross-links.
Enzyme Inhibition: By cross-linking specific enzymes, it can inhibit their activity and modulate biochemical pathways.
類似化合物との比較
Diethyl Malonimidate Dihydrochloride: Similar in structure but with ethyl groups instead of methyl groups.
Malonodinitrile: A precursor in the synthesis of dimethyl malonimidate dihydrochloride.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to form stable cross-links with proteins. This makes it particularly valuable in biochemical and medicinal applications where precise modification of biomolecules is required .
特性
IUPAC Name |
dimethyl propanediimidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c1-8-4(6)3-5(7)9-2;;/h6-7H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFEKQCCYBQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC(=N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991473 | |
| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71160-05-9 | |
| Record name | Dimethyl malonoimidate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl malonoimidate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




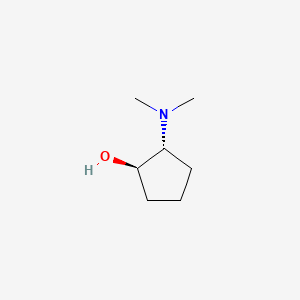
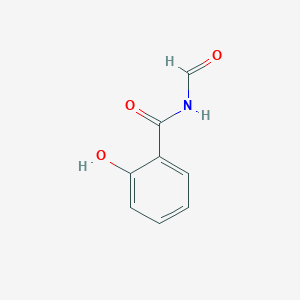


![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
